4-Butoxy-3-fluorophenylboronic acid

Descripción general

Descripción

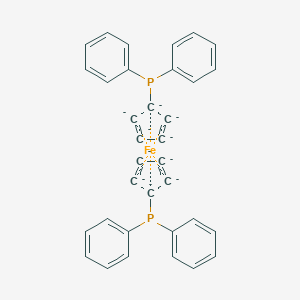

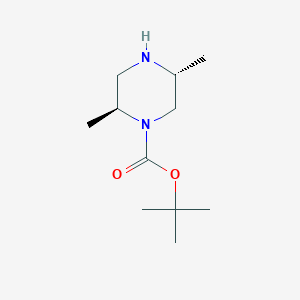

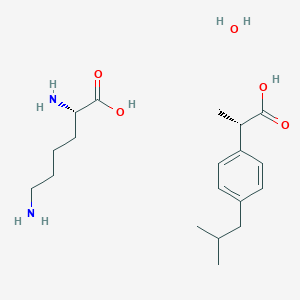

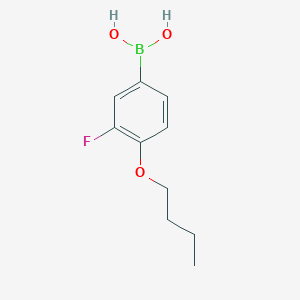

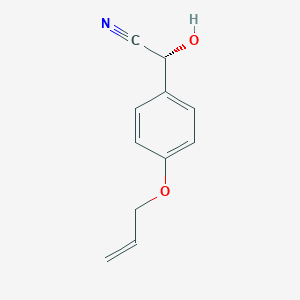

4-Butoxy-3-fluorophenylboronic acid is a chemical compound with the linear formula H3C(CH2)3OC6H3(F)B(OH)2 . It has been used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Synthesis Analysis

The primary method for the synthesis of boronic acids like 4-Butoxy-3-fluorophenylboronic acid is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular formula of 4-Butoxy-3-fluorophenylboronic acid is C10H14BFO3 . It has a molecular weight of 212.03 .Chemical Reactions Analysis

Boronic acids like 4-Butoxy-3-fluorophenylboronic acid are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the synthesis of biologically active compounds and in the development of pharmaceuticals .Physical And Chemical Properties Analysis

4-Butoxy-3-fluorophenylboronic acid is a solid compound . It has a melting point of 91-96 °C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

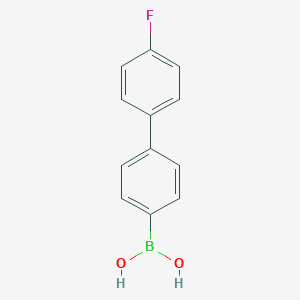

“4-Butoxy-3-fluorophenylboronic acid” can be used in the synthesis of novel compounds. For instance, it can be used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These compounds have potential applications in various fields such as electronics and optics.

Cross-Coupling Reactions

This compound can be used as a reactant in cross-coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . Cross-coupling reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers.

Synthesis of Biologically Active Terphenyls

“4-Butoxy-3-fluorophenylboronic acid” can be used to synthesize novel biologically active terphenyls . Terphenyls are a class of compounds that have shown potential in various biological applications, including as anticancer and antimicrobial agents.

Synthesis of Potent Leukotriene B4 Receptor Agonists

This compound can also be used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . Leukotriene B4 receptors play a crucial role in inflammatory responses, and agonists for these receptors could have potential therapeutic applications in treating inflammatory diseases.

Material Science Applications

Given its ability to form novel liquid crystalline compounds , “4-Butoxy-3-fluorophenylboronic acid” could have potential applications in material science, particularly in the development of new liquid crystal displays (LCDs).

Pharmaceutical Research

The ability of this compound to participate in the synthesis of biologically active compounds and potent leukotriene B4 receptor agonists suggests potential applications in pharmaceutical research, particularly in drug discovery and development.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Butoxy-3-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by 4-Butoxy-3-fluorophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be a solid at room temperature , which could impact its bioavailability.

Result of Action

The result of the action of 4-Butoxy-3-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-Butoxy-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the efficacy and stability of the compound.

Propiedades

IUPAC Name |

(4-butoxy-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHCUZXLXOUYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584279 | |

| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-fluorophenylboronic acid | |

CAS RN |

156487-13-7 | |

| Record name | B-(4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)